5-Iodo-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine
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Overview
Description
5-Iodo-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are key components in various biological molecules such as nucleotides. This particular compound is characterized by the presence of iodine and trimethylsilyl groups, which impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a pyrimidine derivative followed by the introduction of trimethylsilyl groups. The reaction conditions often require the use of strong bases and solvents such as tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although the specific conditions and reagents would depend on the desired transformation.
Hydrolysis: The trimethylsilyl groups can be hydrolyzed to yield the corresponding hydroxyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of trimethylsilyl groups.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted pyrimidines, while hydrolysis would produce hydroxylated derivatives.
Scientific Research Applications
5-Iodo-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of nucleic acid analogs and their interactions with biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Iodo-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine involves its interaction with various molecular targets. The iodine and trimethylsilyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Iodo-2,4-diaminopyrimidine: Similar in structure but lacks the trimethylsilyl groups.
N,N-bis(trimethylsilyl)-2-hydroxy-4-aminopyrimidine: Similar but with a hydroxyl group instead of an iodine atom.
5-Bromo-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine: Similar but with a bromine atom instead of iodine.
Uniqueness
The presence of both iodine and multiple trimethylsilyl groups in 5-Iodo-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine imparts unique chemical properties, such as increased lipophilicity and reactivity towards nucleophiles. These features make it a valuable compound in various synthetic and research applications.
Properties
CAS No. |
83966-92-1 |
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Molecular Formula |
C13H28IN3OSi3 |
Molecular Weight |
453.54 g/mol |
IUPAC Name |
5-iodo-N,N-bis(trimethylsilyl)-2-trimethylsilyloxypyrimidin-4-amine |
InChI |
InChI=1S/C13H28IN3OSi3/c1-19(2,3)17(20(4,5)6)12-11(14)10-15-13(16-12)18-21(7,8)9/h10H,1-9H3 |
InChI Key |
CAWRHMYXIURACP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N(C1=NC(=NC=C1I)O[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
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